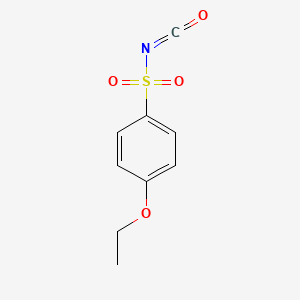
4-Ethoxybenzenesulfonylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybenzenesulfonylisocyanate is an organic compound characterized by the presence of an ethoxy group, a benzenesulfonyl group, and an isocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethoxybenzenesulfonylisocyanate can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate group. The reaction typically occurs under controlled temperature conditions to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene as a reagent. The process includes the reaction of 4-ethoxybenzenesulfonamide with phosgene to yield the desired isocyanate compound. This method requires stringent safety measures due to the toxic nature of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxybenzenesulfonylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and urethane derivatives.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water, to form carbamic acid derivatives.
Polymerization Reactions: It can participate in polymerization reactions to form polyurethanes when reacted with diols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form urethane derivatives.
Water: Reacts with the isocyanate group to form carbamic acid derivatives.
Major Products Formed
Urea Derivatives: Formed from reactions with amines.
Urethane Derivatives: Formed from reactions with alcohols.
Carbamic Acid Derivatives: Formed from reactions with water.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybenzenesulfonylisocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonylisocyanate group into various molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-ethoxybenzenesulfonylisocyanate involves the reactivity of the isocyanate group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include amines, alcohols, and water, which can form urea, urethane, and carbamic acid derivatives, respectively. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonylisocyanate: Lacks the ethoxy group but shares similar reactivity due to the presence of the sulfonylisocyanate group.
Toluene-2,4-diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Phenylisocyanate: Contains a single isocyanate group attached to a phenyl ring.
Uniqueness
4-Ethoxybenzenesulfonylisocyanate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This compound’s specific structure allows for targeted applications in organic synthesis and materials science, distinguishing it from other isocyanates.
Eigenschaften
Molekularformel |
C9H9NO4S |
|---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
4-ethoxy-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H9NO4S/c1-2-14-8-3-5-9(6-4-8)15(12,13)10-7-11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
NQZZEQILTYJICW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


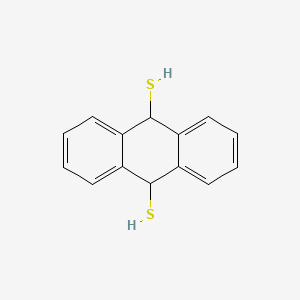
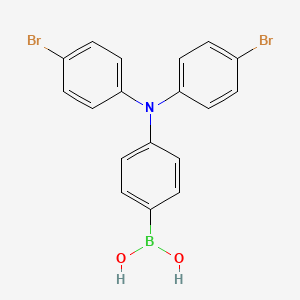
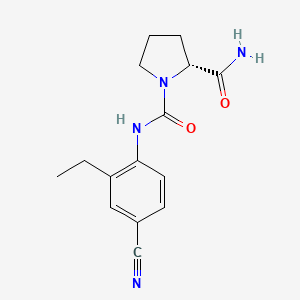
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
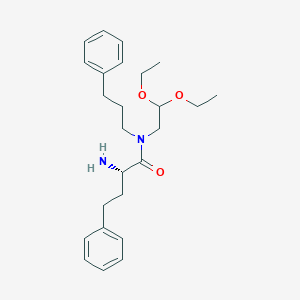
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)
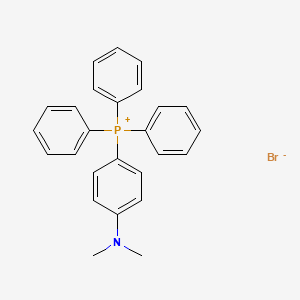
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
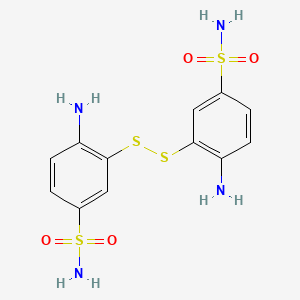
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
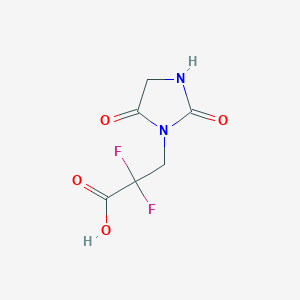
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)

